3-(2-Naphthyloxy)benzylamine
Overview
Description
3-(2-Naphthyloxy)benzylamine is a chemical compound that belongs to the class of arylalkylamines. It is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(2-Naphthyloxy)benzylamine involves the reductive amination of 2-naphthol with benzylamine. This process typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) to facilitate the reaction . The reaction conditions often include a solvent like ethanol and a mild acid to catalyze the formation of the imine intermediate, which is then reduced to form the desired amine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate more efficient purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Naphthyloxy)benzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the benzylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, NaBH3CN, ethanol as solvent.
Substitution: Alkyl halides, nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
3-(2-Naphthyloxy)benzylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 3-(2-Naphthyloxy)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Benzylamine: A simpler analogue with a similar amine functional group but lacking the naphthyloxy moiety.
2-Naphthol: Shares the naphthalene structure but lacks the benzylamine group.
Naphthoquinones: Oxidized derivatives of naphthalene compounds.
Uniqueness: 3-(2-Naphthyloxy)benzylamine is unique due to its combined structural features of both naphthalene and benzylamine, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
(3-naphthalen-2-yloxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c18-12-13-4-3-7-16(10-13)19-17-9-8-14-5-1-2-6-15(14)11-17/h1-11H,12,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZMEULKFVNNGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=CC(=C3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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